molecular formula C16H16ClN3O3 B4515463 1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide

1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B4515463
M. Wt: 333.77 g/mol
InChI Key: YDYOJCLPHCQMFF-UHFFFAOYSA-N
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Description

1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, antitubercular, anticancer, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 8-chloro-4-hydroxyquinoline and piperidine-4-carboxylic acid.

    Coupling Reaction: The 8-chloro-4-hydroxyquinoline is first activated by converting it into an acyl chloride using thionyl chloride (SOCl₂).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(8-Chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-(8-chloro-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-12-3-1-2-10-13(12)19-8-11(14(10)21)16(23)20-6-4-9(5-7-20)15(18)22/h1-3,8-9H,4-7H2,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYOJCLPHCQMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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